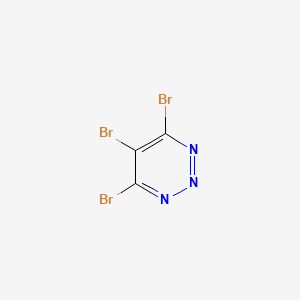

4,5,6-Tribromo-1,2,3-triazine

Description

Properties

CAS No. |

70674-52-1 |

|---|---|

Molecular Formula |

C3Br3N3 |

Molecular Weight |

317.76 g/mol |

IUPAC Name |

4,5,6-tribromotriazine |

InChI |

InChI=1S/C3Br3N3/c4-1-2(5)7-9-8-3(1)6 |

InChI Key |

WMPOWTWJFGZRIG-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=NN=C1Br)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Bromo-1,2,3-triazine

Structural Differences: Monosubstituted at the 5-position, lacking the steric bulk of the tribromo analog. Reactivity: Demonstrates efficacy in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids under palladium catalysis. Optimization studies highlight the importance of temperature (80–100°C), solvent (toluene/dioxane), and catalyst loading (5–10 mol% Pd(PPh₃)₄) for high yields . Applications: Used to synthesize aryl-substituted triazines, such as 5-(4-fluorophenyl)-1,2,3-triazine, which have applications in drug discovery .

4,6-Dimethyl-1,2,3-triazine

Structural Differences: Alkyl substituents at the 4 and 6 positions reduce electron deficiency and increase steric hindrance compared to brominated analogs. Reactivity: Limited participation in cycloaddition reactions (e.g., Diels-Alder) due to diminished electron deficiency. Reactions require energetic conditions, such as microwave irradiation in solvent-free systems . Contrast with Tribromo Analog: The tribromo compound’s electron-withdrawing groups enhance electrophilicity, enabling reactions like cross-coupling that are less feasible for methylated derivatives.

2,4,6-Trifluoro-1,3,5-triazine (Cyanuric Fluoride)

Structural Differences : A 1,3,5-triazine isomer with fluorine substituents, differing in ring nitrogen arrangement and electronic properties.

Physical Properties : Lower molecular weight (183.08 g/mol) and density (1.652 g/cm³) compared to the tribromo compound. Boiling point (174.9°C) and melting point (59.6°C) are also distinct due to fluorine’s smaller size and weaker intermolecular forces .

Reactivity : Fluorine’s electronegativity facilitates nucleophilic substitution, but the 1,3,5-triazine core is more thermally stable than 1,2,3-triazines, influencing application scope .

Data Table: Key Properties and Reactivity

Research Findings and Insights

Electronic and Steric Effects

- Bromine vs. Steric bulk in the tribromo compound may slow reactions but improves regioselectivity .

- Fluorine vs. Bromine : Fluorinated 1,3,5-triazines exhibit lower boiling points and higher volatility, suited for gas-phase applications, whereas brominated 1,2,3-triazines are more reactive in solution-phase synthesis .

Reaction Optimization

Isomer-Specific Behavior

- The 1,2,3-triazine core is less stable than 1,3,5-triazines, limiting its use in high-temperature applications. However, its unique reactivity profile makes it valuable in targeted syntheses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,5,6-Tribromo-1,2,3-triazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a triazine precursor. For analogous compounds (e.g., 5-bromo-1,2,3-triazine), bromination agents like N-bromosuccinimide (NBS) or elemental bromine are used under controlled conditions. Key parameters include solvent polarity (e.g., DMF or DMSO), temperature (optimized via screening between 50–100°C), and stoichiometric ratios of brominating agents. Catalyst screening (e.g., Pd or Cu-based systems) and additive optimization (e.g., ligands or bases) can enhance regioselectivity and yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies C-Br stretches (~500–600 cm⁻¹) and triazine ring vibrations (~1500–1600 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR is less informative due to lack of protons in the fully brominated triazine. ¹³C NMR and ¹⁵N NMR can confirm substitution patterns via coupling with bromine isotopes .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₃Br₃N₃, ~317.76 g/mol) and isotopic patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation (H330) or skin contact (H314).

- Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation.

- Dispose of waste via approved hazardous waste protocols due to its toxicity (H302) and corrosive properties .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Bromine’s electron-withdrawing nature activates the triazine ring for nucleophilic substitution but deactivates it for electrophilic reactions. Computational studies (e.g., DFT) can map electron-deficient regions to predict reactive sites .

- Steric Effects : Bulky bromine substituents hinder access to reactive positions, necessitating energetic conditions (e.g., microwave irradiation) or bulky ligands to mitigate steric clashes .

Q. How can computational methods predict regioselectivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify electrophilic centers. For example, the LUMO of this compound localizes on carbon atoms adjacent to bromine, guiding nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) to model transition states and optimize reaction pathways .

Q. How can contradictory thermal stability data in different solvents be resolved?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition profiles in polar (e.g., DMF) vs. non-polar (e.g., toluene) solvents to assess solvent-stabilization effects.

- DSC (Differential Scanning Calorimetry) : Measure melting points and exothermic/endothermic transitions under controlled atmospheres.

- Cross-reference with literature on analogous compounds (e.g., 2,4,6-Tribromo-1,3,5-triazine) to identify trends in solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.